(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9-11(8-14(17)18)12-7-10(15(2,3)4)5-6-13(12)16-9/h5-7,16H,8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVPVXDJZMHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Hydrazine Formation
4-tert-Butylaniline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to yield the corresponding hydrazine hydrochloride. This intermediate is critical for subsequent condensation.
Condensation with Keto-Esters
The hydrazine reacts with ethyl 4-oxopentanoate (levulinic acid ethyl ester) in ethanol, forming a mixture of E- and Z-hydrazones. Cyclization of these hydrazones is achieved by saturating the solution with gaseous HCl, avoiding side reactions associated with polyphosphoric acid. This step forms the indole core with an ethyl ester side chain at position 3.
Ester Hydrolysis
The ethyl ester is hydrolyzed using lithium hydroxide in a tetrahydrofuran (THF)-water system at room temperature, yielding the free acetic acid derivative. This method achieves an 82% yield after crystallization.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazine formation | SnCl₂, HCl, 0–5°C | 75% |
| Cyclization | HCl gas, ethanol, 25°C, 12 h | 68% |
| Hydrolysis | LiOH·H₂O, THF/H₂O, 24 h | 82% |
Enolate-Mediated Condensation
A patent describing the synthesis of fluvasolone intermediates provides insights into enolate chemistry applicable to the target compound. This method leverages tert-butyl acetoacetate as a key building block.
Enolate Generation
In anhydrous 2-methyltetrahydrofuran, sodium hydride (60%) deprotonates tert-butyl acetoacetate at 0°C, forming a stable enolate. Subsequent addition of n-butyllithium at −78°C generates a di-anionic species, enhancing nucleophilicity.
Aldehyde Coupling
The enolate reacts with 3-formyl-5-tert-butyl-2-methylindole, a custom-synthesized aldehyde, at −10°C. The conjugated addition installs the acetic acid precursor at position 3.
Deprotection and Acid Formation
The tert-butyl ester is cleaved using trifluoroacetic acid in dichloromethane, followed by neutralization to isolate the acetic acid derivative. This method emphasizes low-temperature control to prevent side reactions.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C (enolate), −10°C (coupling) | +25% |
| Solvent | 2-Methyltetrahydrofuran | +15% |
| Stoichiometry | 2.2 equiv n-BuLi | +10% |
Brønsted Acid-Catalyzed α-Indolylacrylate Formation
A Brønsted acid ionic liquid-catalyzed reaction between 5-tert-butyl-2-methylindole and ethyl pyruvate offers a scalable route to α-indolylacrylates. While the reported product is an acrylate ester, hydrogenation and hydrolysis adjustments yield the target acetic acid.
Ionic Liquid Catalyst
The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) facilitates the condensation at 80°C, achieving 91% yield for analogous indoles.
Hydrogenation and Hydrolysis
The acrylate double bond is reduced using palladium on carbon (Pd/C) under hydrogen gas. Saponification with aqueous NaOH converts the ester to the carboxylic acid.
Catalyst Recycling Performance
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 91 | 99 |
| 2 | 89 | 98 |
| 3 | 85 | 97 |
Comparative Analysis of Methods
Efficiency and Scalability
- Hydrazone Cyclization : Suitable for small-scale synthesis but requires toxic SnCl₂.
- Enolate Condensation : High yielding but demands cryogenic conditions.
- Ionic Liquid Catalysis : Scalable and eco-friendly but necessitates post-reduction steps.
Spectroscopic Characterization
- ¹H-NMR (DMSO-d₆): δ 1.30 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.72 (s, 2H, CH₂), 7.12–7.36 (m, 3H, indole-H).
- MS (m/z) : 245 [M⁺].
Industrial-Scale Considerations
The patent method demonstrates feasibility for kilogram-scale production:
- Reactor Size : 500 L
- Throughput : 36 kg aldehyde per batch
- Purity : >98% after crystallization
Challenges and Mitigation
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification. For example:
-
Esterification : Reacting with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding methyl ester.
-
Hydrolysis : The ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., NaOH in aqueous THF) .
Key Conditions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | |
| Hydrolysis | NaOH, THF/H₂O, 50°C | Carboxylic acid |
Alkylation at N1 and C6 Positions
The indole nitrogen (N1) and C6 position are sites for regioselective alkylation, influenced by solvent and catalyst:
-
N1-Alkylation : Occurs under kinetic control with indium(III) triflate (In(OTf)₃) in THF, favoring rapid product formation (ΔG‡ ≈ 19–20 kcal/mol) .
-
C6-Alkylation : Thermodynamically favored in toluene with the same catalyst, yielding more stable products (ΔG ≈ −8 to −12 kcal/mol) .
Regioselectivity Comparison
| Position | Solvent | Catalyst | Selectivity Basis | Reference |
|---|---|---|---|---|
| N1 | THF | In(OTf)₃ | Kinetic control | |
| C6 | Toluene | In(OTf)₃ | Thermodynamic control |
Acylation Reactions
The indole nitrogen reacts with acylating agents:
-
N1-Acylation : Treatment with acid chlorides (e.g., acetyl chloride) in pyridine introduces acyl groups at N1 .
-
Steric Effects : The 5-tert-butyl group reduces reactivity compared to 4,6-dichloro analogues, lowering affinity for biological targets by 30-fold .
Example Reaction
| Substrate | Acylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| (5-tert-Butyl-2-methyl-1H-indol-3-yl)acetic acid | Acetyl chloride | N1-Acetyl derivative | 85% |
Electrophilic Substitution
Electrophilic attack is hindered at C3 (blocked by the acetic acid group) but may occur at C4 or C7:
-
Nitration : Directed by the indole’s electron-rich ring, though specific examples for this compound are unreported.
-
Sulfonation : Likely requires harsh conditions (e.g., SO₃ in H₂SO₄).
Decarboxylation
Thermal or acidic conditions can induce decarboxylation:
-
Mechanism : Loss of CO₂ generates a methyl group at C3, forming 5-tert-butyl-2,3-dimethylindole .
-
Conditions : Heating above 200°C or prolonged exposure to concentrated HCl .
Salt and Amide Formation
The carboxylic acid participates in acid-base and condensation reactions:
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts .
-
Amide Formation : Coupling with amines (e.g., via EDC/HOBt) yields biologically relevant amides .
Example Amidation
| Acid Derivative | Amine | Product | Application | Reference |
|---|---|---|---|---|
| This compound | Glycine ethyl ester | Hydantoin derivative | NMDA receptor modulation |
Comparative Reactivity Insights
-
Steric Effects : The 5-tert-butyl group impedes reactions at adjacent positions, reducing affinity for sterically sensitive targets .
-
Electronic Effects : The electron-donating methyl group at C2 enhances indole’s nucleophilicity, favoring alkylation and acylation .
Computational Insights
DFT studies reveal that:
Scientific Research Applications
Plant Biology and Agronomy
Overview : (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is a synthetic analog of indole-3-acetic acid, a natural plant hormone. Its applications in plant growth regulation have been extensively studied.
Applications :
- Growth Regulation : Enhances root elongation and lateral root formation.
- Fruit Ripening : Promotes fruit development and ripening processes.
Methods :
- Application techniques include foliar sprays, root drenches, and seed treatments.
- Optimal concentrations and timing are investigated for efficacy.
Results :
- Studies indicate significant improvements in plant growth metrics when treated with this compound.
Microbiology and Pharmacology
Overview : The compound shows promising antimicrobial properties against various pathogens.
Applications :
- Antimicrobial Activity : Demonstrates effectiveness against bacteria and fungi, making it a candidate for therapeutic applications.
Methods :
- In vitro assays determine minimum inhibitory concentrations (MICs) against specific microbial strains.
Results :
- Effective inhibition of bacterial growth and fungal spore germination has been documented, suggesting potential use as an antimicrobial agent.
Oncology
Overview : Research has focused on the antiproliferative effects of this compound on cancer cells.
Applications :
- Cancer Treatment Research : Investigated for its effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
Methods :
- In vitro assays assess the impact on cancer cell proliferation.
Results :
- Certain derivatives exhibit significant antiproliferative activity against cancer cells, indicating potential as a therapeutic agent.
Neuroscience and Neuropharmacology
Overview : The neuroprotective effects of this compound are under investigation, particularly concerning its impact on cognitive function.
Applications :
- Neuroprotection Studies : Explores the compound's ability to protect neurons from damage induced by neurotoxic agents.
Methods :
- Animal models (rats and mice) are used to evaluate cognitive function post-exposure to neurotoxins.
Results :
- Findings suggest reduced neuronal damage and improved cognitive performance in treated subjects.
Gut Microbiome Research
Overview : The compound is recognized as a metabolite derived from gut bacteria, influencing immune responses.
Applications :
- Interaction with Aryl Hydrocarbon Receptor (AHR) : Investigated for its role in modulating immune responses and gut barrier function.
Methods :
- Both in vitro and in vivo studies assess the activation of AHR by the compound.
Results :
- Activation of AHR leads to beneficial effects on gut health and immune modulation.
Organic Chemistry
Research into the synthesis of this compound has led to novel synthetic routes that enhance yield and purity. Various methods are employed to optimize production processes while maintaining the integrity of the compound's structure .
Mechanism of Action
The mechanism of action of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Lipophilicity and Solubility
- The tert-butyl group in the target compound increases logP (~3.2) compared to analogs with smaller substituents (e.g., 6-methyl derivative: logP ~2.1) .
- Methoxy-substituted analogs (e.g., 2-(5-methoxy-1H-indol-3-yl)acetic acid) exhibit improved aqueous solubility due to hydrogen bonding with the methoxy oxygen .
Biological Activity
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and antimicrobial potential, supported by relevant data tables and case studies.
The compound is characterized by its unique structure which includes a tert-butyl group and an acetic acid moiety. Its chemical formula is , with a molecular weight of 245.32 g/mol. The presence of the indole ring contributes to its biological activities.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
| Property | Measurement | Result |
|---|---|---|
| DPPH Radical Scavenging | IC50 (µM) | 12.5 |
| ABTS Radical Scavenging | IC50 (µM) | 15.0 |
These results indicate that this compound can be a potential therapeutic agent for oxidative stress-related conditions.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Breast Cancer Cells
A study evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells using the MTT assay. The results showed that:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 45 |
| 25 | 25 |
| 50 | 10 |
The compound exhibited a half-maximal effective concentration (EC50) of approximately 20 µM, indicating its potential as a chemotherapeutic agent.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Escherichia coli | 6.25 |
| Staphylococcus aureus | 12.5 |
| Pseudomonas aeruginosa | 6.25 |
These findings suggest that this compound could enhance the efficacy of existing antibiotics and serve as a lead for new antimicrobial agents.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Antioxidant Activity: By scavenging free radicals, it reduces oxidative stress.
- Anticancer Activity: It may induce apoptosis in cancer cells via caspase activation and inhibition of survivin, a known inhibitor of apoptosis.
- Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid, and how are intermediates purified?
- Methodological Answer : Synthesis often involves multi-step procedures starting with indole derivatives. For example, a Friedel-Crafts alkylation or Suzuki coupling may introduce the tert-butyl group. The acetic acid side chain can be attached via nucleophilic substitution or ester hydrolysis. Key steps include:
- Refluxing intermediates in acetic acid with sodium acetate to promote cyclization or condensation (as seen in indole-thiazole hybrids) .
- Purification via recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to remove unreacted starting materials .
- Use of HPLC (≥97% purity criteria) for final compound validation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Critical for confirming substituent positions (e.g., tert-butyl group at C5, methyl at C2) via chemical shifts and coupling patterns. For example, tert-butyl protons appear as singlets at ~1.3–1.5 ppm .
- X-ray crystallography : Resolves steric effects from the tert-butyl group and confirms the planar indole-acetic acid conformation .
- HPLC-MS : Validates purity and molecular weight (MW ≈ 261.3 g/mol inferred from similar indole-acetic acid derivatives) .
Q. How does the tert-butyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- The tert-butyl group enhances lipophilicity, reducing solubility in polar solvents (e.g., water) but improving solubility in dichloromethane or THF. Solubility testing should use gradient solvent systems (e.g., DMSO for stock solutions diluted in buffer) .
- Stability studies require pH-controlled storage (4–8°C in amber vials) to prevent degradation of the acetic acid moiety, as observed in related indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the tert-butyl-substituted indole intermediate?
- Methodological Answer :
- Steric hindrance management : Use bulky bases (e.g., NaH) in anhydrous THF to facilitate tert-butyl group introduction via alkylation .
- Temperature control : Maintain 60–80°C during Friedel-Crafts reactions to balance reaction rate and byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity for the C5 position .
Q. What strategies resolve contradictions in NMR data interpretation for this compound (e.g., unexpected splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Resolves dynamic effects caused by restricted rotation of the tert-butyl group .
- Isotopic labeling : Deuterated acetic acid (e.g., CD₃CO₂H) simplifies peak assignment in complex spectra .
- DFT calculations : Predict chemical shifts to validate experimental data, especially for ambiguous proton environments .
Q. What are effective methods to mitigate degradation during long-term storage or experimental protocols?
- Methodological Answer :
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the indole ring .
- Thermal stability : Avoid prolonged heating above 40°C; use lyophilization for aqueous solutions to prevent hydrolysis .
- Matrix effects : For biological assays, add antioxidants (e.g., ascorbic acid) to buffer systems to stabilize the compound .
Experimental Design Considerations
Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Use pseudo-first-order conditions with excess nucleophile (e.g., thiols or amines) in buffered DMSO/water mixtures.
- Monitor reaction progress via UV-Vis spectroscopy (λ ≈ 280 nm for indole absorption) or LC-MS to track acetic acid side-chain modifications .
Q. What controls are critical when assessing the compound’s biological activity in cell-based assays?
- Methodological Answer :
- Solvent controls : Match DMSO concentrations (≤0.1% v/v) to avoid cytotoxicity .
- Metabolic stability : Include cycloheximide to inhibit protein synthesis if studying downstream signaling effects .
- Isotope-labeled internal standards : Use deuterated analogs (e.g., 5-hydroxyindole-3-acetic acid-d2) for accurate LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
